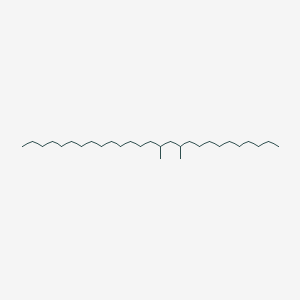
11,13-Dimethylheptacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11,13-Dimethylheptacosane is a hydrocarbon compound with the molecular formula C29H60. It is a type of dimethyl-branched alkane, which means it has two methyl groups attached to its carbon chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11,13-Dimethylheptacosane typically involves the alkylation of smaller hydrocarbons. One common method is the coupling of appropriate alkyl halides with alkanes under the presence of a strong base. The reaction conditions often include high temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of petrochemical processes where crude oil fractions are refined and chemically modified. The specific methods can vary, but they generally include distillation, cracking, and reforming processes to isolate and synthesize the desired hydrocarbon .
Analyse Chemischer Reaktionen
Types of Reactions: 11,13-Dimethylheptacosane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen to the hydrocarbon, resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the removal of oxygen or the addition of hydrogen, often leading to the formation of simpler hydrocarbons.
Substitution: In this reaction, one or more hydrogen atoms in the hydrocarbon are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) are commonly used under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
11,13-Dimethylheptacosane has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties and reactions of branched alkanes.
Biology: This compound is significant in the study of insect communication, particularly in the context of pheromones and cuticular hydrocarbons.
Medicine: Research is ongoing to explore its potential role in drug delivery systems and as a biomarker for certain diseases.
Industry: It is used in the formulation of lubricants and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 11,13-Dimethylheptacosane in biological systems involves its role as a cuticular hydrocarbon. It interacts with the olfactory receptors of insects, facilitating communication and mate recognition. The molecular targets include specific receptors on the antennae of insects, which detect the hydrocarbon and trigger behavioral responses .
Vergleich Mit ähnlichen Verbindungen
- 9,13-Dimethylheptacosane
- 5,17-Dimethylheptacosane
- 3,12-Dimethylheptacosane
Comparison: 11,13-Dimethylheptacosane is unique due to its specific branching pattern, which influences its physical and chemical properties. Compared to other dimethylheptacosanes, it may have different boiling points, melting points, and reactivity. Its role in insect communication also sets it apart, as the specific positioning of methyl groups can significantly impact its effectiveness as a pheromone .
Eigenschaften
CAS-Nummer |
151732-02-4 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
11,13-dimethylheptacosane |
InChI |
InChI=1S/C29H60/c1-5-7-9-11-13-15-16-17-18-20-22-24-26-29(4)27-28(3)25-23-21-19-14-12-10-8-6-2/h28-29H,5-27H2,1-4H3 |
InChI-Schlüssel |
SGZFZFTZYGLQBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C)CC(C)CCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


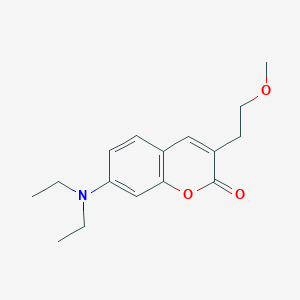
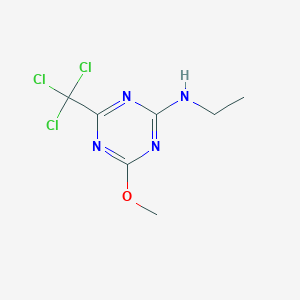
![Bis[(anthracen-9-yl)methyl] bis(3-cyanopropyl)propanedioate](/img/structure/B14263828.png)
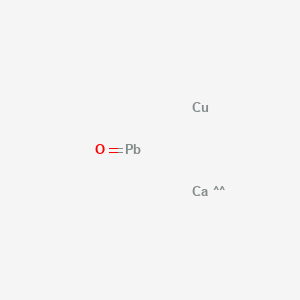
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

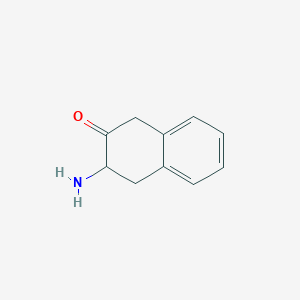
![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)
![Chloro[2-(cyclohex-3-en-1-yl)ethyl]diethoxysilane](/img/structure/B14263861.png)
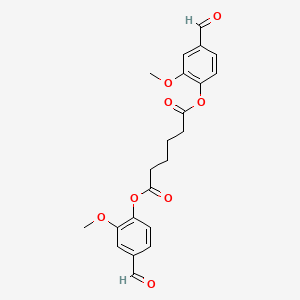


![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
